2-Bromo-5-methoxyphenol
Overview
Description
2-Bromo-5-methoxyphenol is a brominated phenol derivative that is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both bromine and methoxy functional groups on the phenolic ring can influence its reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of bromophenol derivatives, including those similar to 2-Bromo-5-methoxyphenol, has been explored in several studies. For instance, the synthesis of complex bromophenol structures has been achieved through the reaction of brominated precursors with other aromatic compounds, as demonstrated in the synthesis of natural products and their derivatives . The use of bromination techniques and subsequent reactions with nucleophiles or other reagents allows for the construction of diverse bromophenol scaffolds.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol, was determined using X-ray diffraction, revealing the presence of strong intramolecular hydrogen bonding and the preferred tautomeric form in the solid state . Similarly, other bromophenol derivatives have been characterized to determine their molecular configurations and the nature of their intermolecular interactions .
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atoms can participate in substitution reactions, while the methoxy group can be involved in demethylation processes . Additionally, the phenolic hydroxyl group can form hydrogen bonds and engage in electrophilic aromatic substitution reactions. The reactivity of bromophenols has been utilized in the synthesis of complex natural products and in the modification of their structures to enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols are influenced by the substituents on the aromatic ring. The bromine atoms contribute to the electron-withdrawing nature of the compound, affecting its acidity and reactivity. The methoxy group, on the other hand, is an electron-donating group that can influence the compound's solubility and stability. The spectroscopic properties, such as IR and UV-Vis spectra, provide insights into the electronic structure of the molecule . Theoretical calculations, including density functional theory (DFT), have been employed to predict the reactivity and properties of bromophenol derivatives .
Scientific Research Applications
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Application in the Synthesis of Bioactive Natural Products and Conducting Polymers
- Field : Organic Chemistry
- Summary : Phenol derivatives like 2-Bromo-5-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Results : This has imparted specific properties to these compounds and expanded their potential biological activities .
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Application in the Production of Plastics, Adhesives, and Coatings
- Field : Industrial Chemistry
- Summary : m-Aryloxy phenols, a category that includes 2-Bromo-5-methoxyphenol, are used in various industries, including plastics, adhesives, and coatings .
- Methods : These compounds are used due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : Their applications as antioxidants, ultraviolet absorbers, and flame retardants have been highlighted .
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Application in the Synthesis of 5-Bromo-2-Methoxyphenol
- Field : Organic Synthesis
- Summary : A synthesis method of 5-bromo-2-methoxyphenol has been developed .
- Methods : The synthesis involves three steps: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .
- Results : The method results in the successful synthesis of 5-bromo-2-methoxyphenol .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMUWBYGFWGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542153 | |
Record name | 2-Bromo-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxyphenol | |
CAS RN |
63604-94-4 | |
Record name | 2-Bromo-5-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63604-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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